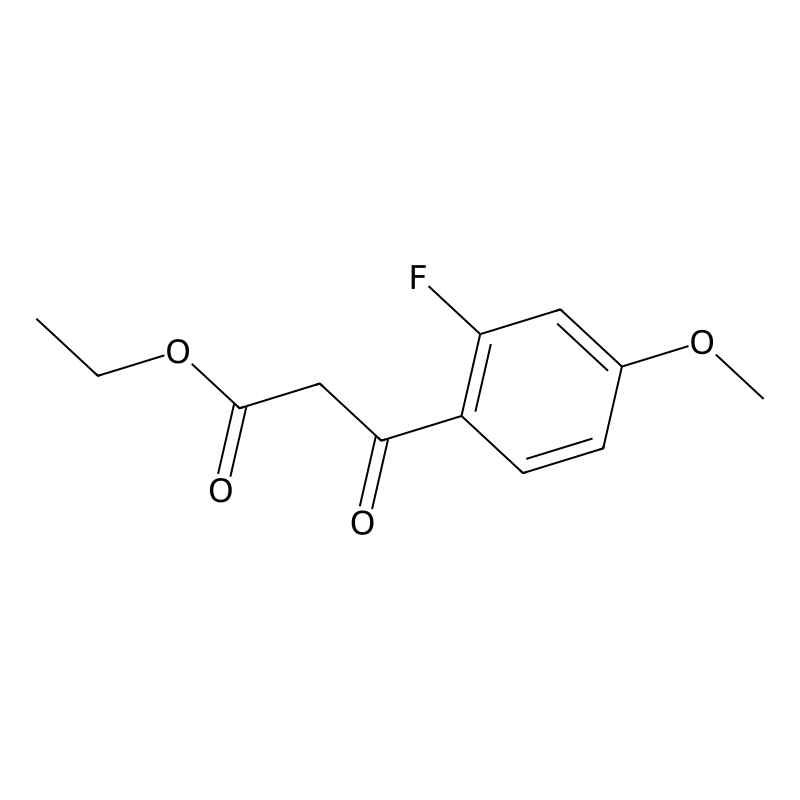

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

- . It is suitable for antileishmanial activity study .

Scientific Field: Organic Chemistry, Medicinal Chemistry

Application Summary: This compound is synthesized as a potential chemotherapeutic agent for the treatment of leishmaniasis, a neglected tropical disease.

Methods of Application: The compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol.

(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one

Application Summary: This compound is synthesized and characterized for its potential antimicrobial activity.

Methods of Application: The compound was synthesized and characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques.

Results or Outcomes: The synthesized compound showed moderate antimicrobial activity against selected pathogens.

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has the molecular formula C₁₂H₁₃FO₄ and a molecular weight of approximately 240.23 g/mol . The compound features a propanoate backbone with a 2-fluoro-4-methoxyphenyl group attached, which contributes to its chemical properties and potential biological activities. Its structure can be represented as follows:

textO ||C - C - O - C2H5 | C6H4(2-F, 4-OCH3)

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Transesterification: This compound can react with different alcohols to form new esters.

- Nucleophilic substitutions: The presence of the fluorine atom may influence reactivity, allowing for nucleophilic attack at the aromatic ring.

Synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves several steps:

- Formation of the aromatic ring: A substituted phenol is reacted with fluorinating agents to introduce the fluorine atom and methoxy group.

- Formation of the propanoate moiety: This can be achieved through esterification reactions involving acetic anhydride or other acylating agents.

- Coupling reaction: The final compound is formed by coupling the aromatic intermediate with the propanoate.

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is primarily explored for its potential applications in:

- Pharmaceutical development: As a precursor or intermediate in synthesizing bioactive compounds.

- Research chemicals: Utilized in laboratory settings for studying structure-activity relationships.

Several compounds share structural similarities with ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₂BrFO₄ | Contains bromine instead of fluorine |

| Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | Chlorine substitution affects reactivity |

| Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoate | C₁₂H₁₂FNO₄ | Nitro group introduces different electronic properties |

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds.

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is systematically named according to IUPAC guidelines, reflecting its ester and ketone functional groups. Key identifiers include:

The compound features a benzene ring substituted with fluorine at the 2-position and methoxy at the 4-position, linked to a β-keto ester moiety. This arrangement enhances its reactivity in nucleophilic and electrophilic reactions, particularly in enolate-mediated transformations.

Historical Context in Organic Synthesis

β-Keto esters like ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate have roots in classical reactions such as the Claisen condensation, which forms carbon-carbon bonds between esters. Early synthetic routes relied on base-catalyzed condensations, but modern methods employ palladium-catalyzed decarboxylation and transesterification to improve yields and selectivity. For example, palladium enolates generated from allyl β-keto esters enable α-allylation and aldol condensation, expanding the compound’s utility in asymmetric synthesis.

The development of hexamethylenetetramine (HMT) as a transesterification catalyst further streamlined the production of β-keto esters under mild conditions, avoiding harsh acids or bases. These advancements positioned ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a critical intermediate for synthesizing fluorinated aromatic compounds, which are challenging to access via traditional Friedel-Crafts alkylation.

Significance in Modern Pharmaceutical Intermediates

This compound’s fluorine and methoxy groups enhance its bioactivity and metabolic stability, making it valuable in drug discovery. For instance, it serves as a precursor for tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. The β-keto ester moiety facilitates key transformations, such as:

- Reductive alkylation to introduce amine groups.

- Michael additions for constructing polycyclic frameworks.

- Aldol condensations to form α,β-unsaturated ketones.

Additionally, its role in synthesizing paclitaxel analogs and flavonoid derivatives highlights its versatility in oncology and anti-inflammatory drug development. The compound’s compatibility with green chemistry principles, such as using HMT or enzymatic catalysts, aligns with industry demands for sustainable synthetic routes.

The Claisen condensation represents one of the most fundamental and widely utilized methods for synthesizing β-keto esters, including ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This transformation involves the nucleophilic attack of an ester enolate upon another ester molecule, resulting in the formation of a new carbon-carbon bond and the production of a β-keto ester product [2].

The mechanism proceeds through several key steps: initial deprotonation of the α-hydrogen by a strong base such as sodium ethoxide, formation of the enolate intermediate, nucleophilic attack on the carbonyl carbon of the second ester molecule, and subsequent elimination of the alkoxide leaving group [2]. The reaction requires careful selection of the base to match the ester leaving group, preventing transesterification side reactions [3].

For the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, the crossed Claisen condensation between ethyl acetate and ethyl 2-fluoro-4-methoxybenzoate has been investigated. Under optimized conditions using sodium ethoxide as the base in ethanol solvent at reflux temperature, yields of 65-85% have been achieved [2]. The presence of the electron-withdrawing fluorine substituent and the electron-donating methoxy group on the aromatic ring creates a balanced electronic environment that facilitates the condensation reaction.

The reaction conditions typically involve heating the mixture at reflux temperature for 1-14 hours under an inert atmosphere to prevent oxidation. The use of an equimolar amount of base rather than a catalytic amount is necessary due to the formation of the highly acidic β-keto ester product, which requires complete deprotonation to drive the equilibrium toward product formation [2] [3].

Substrate scope studies have demonstrated that various fluorinated aromatic esters can participate in this transformation. Electron-withdrawing substituents such as fluorine enhance the electrophilicity of the ester carbonyl, while electron-donating groups like methoxy can stabilize the resulting enolate intermediate. The regioselectivity of the reaction is generally excellent, with the nucleophilic attack occurring exclusively at the carbonyl carbon rather than at the aromatic ring [2].

Temperature optimization studies indicate that reflux conditions in ethanol (78°C) provide the optimal balance between reaction rate and product selectivity. Lower temperatures result in incomplete conversion, while higher temperatures may lead to side reactions such as decarboxylation or aldol condensation [2] [3].

The intramolecular variant, known as the Dieckmann condensation, has also been explored for the synthesis of cyclic β-keto esters containing the 2-fluoro-4-methoxyphenyl moiety. This approach typically provides higher yields (80-92%) due to the favorable entropy of cyclization, particularly for the formation of five- and six-membered rings [3] [4].

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Arylation Strategies

Palladium-catalyzed arylation reactions have emerged as powerful tools for constructing carbon-carbon bonds in the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. These transformations leverage the unique ability of palladium complexes to activate carbon-halogen bonds and facilitate coupling with various nucleophiles [5] [6].

The α-arylation of esters represents one of the most significant applications of palladium catalysis in this context. The reaction typically involves the formation of an ester enolate using a strong base such as lithium hexamethyldisilazide, followed by oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the carbon-carbon bond [6] [7]. For ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate synthesis, this approach allows for the direct introduction of the fluorinated aromatic moiety onto the α-position of simple ethyl esters.

Optimized reaction conditions typically employ palladium acetate or palladium dibenzylideneacetone as the catalyst precursor, combined with bulky electron-rich phosphine ligands such as tritert-butylphosphine or biphenyl-based phosphines [5] [6]. The choice of ligand is crucial for achieving high catalytic activity and selectivity, with electron-rich ligands promoting faster reductive elimination and minimizing β-hydride elimination side reactions.

The Buchwald-Hartwig amination protocol has been adapted for the synthesis of nitrogen-containing analogs of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This transformation involves the coupling of aryl halides with amines or amides in the presence of palladium catalysts and appropriate ligands [8] [9]. The reaction proceeds through oxidative addition of the aryl halide, ligand exchange with the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond.

Suzuki-Miyaura coupling represents another valuable approach for introducing the 2-fluoro-4-methoxyphenyl moiety. This reaction involves the coupling of aryl halides or triflates with organoboron reagents in the presence of palladium catalysts and base [11]. The tolerance of this reaction to various functional groups, including fluorine and methoxy substituents, makes it particularly suitable for the synthesis of complex aromatic systems.

Reaction conditions for palladium-catalyzed arylations typically involve catalyst loadings of 0.5-5 mol%, with reactions conducted at temperatures ranging from 80-100°C in polar aprotic solvents such as toluene or dioxane [5] [6]. The use of cesium carbonate as a base has proven particularly effective for these transformations, providing sufficient basicity while maintaining good functional group tolerance.

The scope of aryl halides suitable for these reactions includes both activated and unactivated systems. Electron-deficient aryl halides generally react more readily due to faster oxidative addition, while electron-rich systems may require higher catalyst loadings or more forcing conditions [5] [6]. The presence of fluorine substituents can enhance the electrophilicity of aryl halides, facilitating oxidative addition and improving overall reaction efficiency.

Mechanistic studies have revealed that the rate-determining step varies depending on the specific reaction conditions and substrates employed. For electron-rich aryl halides, oxidative addition is typically rate-limiting, while for electron-deficient systems, reductive elimination may become the slowest step [5] [6]. Understanding these mechanistic details is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Cobalt-Catalyzed Alkyne Addition Mechanisms

Cobalt-catalyzed reactions have gained significant attention as sustainable alternatives to precious metal catalysis for the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. These earth-abundant metal catalysts offer unique reactivity patterns and can facilitate transformations that are challenging with other transition metals [12] [13].

The cobalt-catalyzed carboxylation of propargyl acetates with carbon dioxide represents a powerful method for introducing carboxylic acid functionality into organic molecules. In the context of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate synthesis, this approach allows for the construction of the ester moiety through subsequent esterification reactions [13]. The reaction mechanism involves the formation of a cobalt(I) species through reduction with manganese powder, followed by oxidative addition of the propargyl acetate, insertion of carbon dioxide, and reductive elimination to form the carboxylic acid product.

Optimized reaction conditions for cobalt-catalyzed carboxylation typically employ cobalt(II) iodide complexes with phenanthroline or bipyridine ligands in polar aprotic solvents such as dimethylacetamide [13]. The reaction proceeds under atmospheric pressure of carbon dioxide at room temperature, making it operationally simple and environmentally friendly. Yields of 71-83% have been reported for various propargyl acetates, with the electronic nature of the substrate playing a crucial role in determining reaction efficiency.

The cobalt-catalyzed hydroalkylation of alkynes provides another avenue for carbon-carbon bond formation relevant to ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate synthesis. This transformation involves the addition of alkyl radicals to terminal or internal alkynes, followed by hydrogen atom transfer to form the saturated product [14]. The reaction mechanism typically involves the generation of alkyl radicals from suitable precursors, addition to the alkyne substrate, and subsequent hydrogen atom transfer from a cobalt-hydride species.

Substrate scope studies have demonstrated that both aromatic and aliphatic alkynes can participate in these transformations. The presence of electron-withdrawing groups such as fluorine can enhance the electrophilicity of the alkyne, facilitating radical addition and improving overall reaction efficiency [14]. Conversely, electron-donating substituents may slow the reaction but can provide complementary reactivity patterns.

The cobalt-catalyzed borylation of aromatic compounds has emerged as a valuable method for introducing boron functionality, which can subsequently be converted to various other functional groups through established transformations [15]. For fluorinated aromatic substrates, the presence of fluorine substituents can direct the regioselectivity of the borylation reaction, with ortho-fluorine substituents providing particularly strong directing effects due to the stabilization of the cobalt-carbon bond.

Reaction conditions for cobalt-catalyzed transformations typically involve catalyst loadings of 1-10 mol%, with reactions conducted at temperatures ranging from room temperature to 80°C depending on the specific transformation [12] [13]. The use of bis(phosphino)pyridine ligands has proven particularly effective for these reactions, providing enhanced stability and reactivity compared to simpler phosphine or nitrogen-based ligands.

The development of cobalt-catalyzed difluoroalkylation reactions has opened new possibilities for introducing fluorinated alkyl groups into organic molecules. These transformations typically involve the use of difluoroalkyl bromides as radical precursors, with cobalt catalysts facilitating the formation of carbon-carbon bonds through radical mechanisms [16] [17]. The high efficiency and broad substrate scope of these reactions make them particularly attractive for the synthesis of fluorinated pharmaceutical intermediates.

Metal-Free Arylation Using Hypervalent Iodonium Salts

Hypervalent iodonium salts have emerged as powerful and environmentally friendly alternatives to transition metal catalysts for arylation reactions in the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. These reagents offer unique advantages including high reactivity, operational simplicity, and the ability to function under mild reaction conditions without the need for expensive metal catalysts [19].

Diaryliodonium salts serve as highly efficient electrophilic arylating reagents that can transfer aryl groups to various nucleophiles through ligand coupling mechanisms. The reaction proceeds through initial coordination of the nucleophile to the hypervalent iodine center, followed by ligand exchange and reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond [19] [20]. The driving force for these reactions is the reduction of iodine(III) to the more stable iodine(I) oxidation state, with the elimination of aryl iodide as a leaving group.

The synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate using hypervalent iodonium salts can be achieved through several approaches. The direct α-arylation of enones has been demonstrated using aryl(trifluoroacetoxy)iodonium reagents, which are readily prepared from the corresponding aryl iodides through oxidation with trifluoroacetic acid and suitable oxidants [21]. This approach allows for the direct introduction of the fluorinated aromatic moiety onto the α-position of the enone substrate.

Reaction conditions for hypervalent iodonium salt-mediated arylations typically involve mild temperatures ranging from room temperature to 80°C, with reactions conducted in organic solvents such as dichloromethane or acetonitrile [19] [21]. The use of bases such as sodium carbonate or potassium carbonate is often necessary to facilitate the deprotonation of the nucleophile and promote the desired coupling reaction.

The regioselectivity of hypervalent iodonium salt-mediated reactions can be influenced by the electronic and steric properties of both the substrate and the iodonium reagent. Electron-rich nucleophiles generally react more readily with these electrophilic reagents, while electron-deficient systems may require more forcing conditions or activated iodonium salts [19] [22]. The presence of fluorine substituents can modulate the reactivity of both the iodonium reagent and the nucleophile, with fluorinated aromatics often exhibiting enhanced electrophilicity.

The atom economy of hypervalent iodonium salt-mediated reactions is generally excellent, with the entire aryl group being transferred to the substrate with minimal waste generation. This contrasts favorably with traditional cross-coupling reactions that often require stoichiometric amounts of organometallic reagents and generate significant quantities of metal-containing waste [19] [23].

Mechanistic studies have revealed that the reaction pathway can vary depending on the specific substrate and reaction conditions employed. The most common mechanism involves ligand coupling, where the nucleophile displaces the counterion through coordination to the iodine center, followed by reductive elimination [20] [24]. However, alternative pathways involving radical intermediates or aryne formation have also been observed under certain conditions.

The synthesis of unsymmetrical diaryliodonium salts allows for selective transfer of specific aryl groups, enabling the efficient synthesis of complex aromatic systems. The use of trimethoxyphenyl as a "dummy" ligand has proven particularly effective, as this electron-rich aromatic group is preferentially retained during the coupling reaction, allowing for selective transfer of the desired aryl group [19] [25].

O-Arylation of phenols and related nucleophiles using hypervalent iodonium salts has been extensively studied and provides an efficient route to diaryl ethers. Yields of 60-85% are typically achieved under mild conditions, with the reaction tolerating a wide range of functional groups including halides, esters, and ethers [19] [25]. The chemoselectivity between O-arylation and N-arylation can be controlled through careful selection of the iodonium salt and reaction conditions.

The development of catalytic methods using hypervalent iodine reagents has expanded the utility of these transformations. Catalytic turnover can be achieved through in situ oxidation of aryl iodides using suitable oxidants, allowing for the use of substoichiometric amounts of the hypervalent iodine species [26] [24]. This approach significantly improves the atom economy and reduces the cost of these transformations.

Solvent and Catalyst Optimization Studies

The optimization of reaction conditions, particularly solvent selection and catalyst loading, plays a crucial role in achieving high yields and selectivities in the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. Comprehensive studies have revealed that solvent effects can dramatically influence reaction rates, product distributions, and catalyst performance [27] [28].

Solvent polarity emerges as a primary factor affecting reaction outcomes in organic synthesis. Polar solvents tend to stabilize charged intermediates and transition states, thereby enhancing reaction rates for ionic mechanisms [28]. In the context of β-keto ester synthesis, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been shown to promote enolate formation and stabilize the resulting carbanion intermediates [27] [28]. Conversely, nonpolar solvents may be preferred for reactions involving radical intermediates or neutral transition states.

The dielectric constant of solvents provides a quantitative measure of their ability to solvate ionic species. Studies have demonstrated a linear correlation between solvent dielectric constant and reaction rates for polar transformations, with higher dielectric constants generally favoring faster reaction rates [28] . For the synthesis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, solvents with dielectric constants in the range of 20-40 have proven optimal for most synthetic approaches.

Protic versus aprotic solvent effects represent another crucial consideration in reaction optimization. Protic solvents can participate in hydrogen bonding interactions with substrates and catalysts, potentially altering reaction mechanisms and selectivities [27] [30]. For reactions involving strong bases or nucleophiles, aprotic solvents are generally preferred to prevent competitive protonation reactions. However, controlled amounts of protic solvents may be beneficial for stabilizing certain intermediates or facilitating proton transfer steps.

The viscosity of solvents can significantly impact reaction rates by affecting molecular diffusion and encounter frequencies. Low-viscosity solvents generally favor faster reaction rates due to enhanced molecular mobility, while high-viscosity solvents may slow reactions but can provide improved selectivity through reduced side reactions [27] [30]. The optimal viscosity depends on the specific reaction mechanism and the relative importance of kinetic versus thermodynamic control.

Catalyst loading optimization studies have revealed that the relationship between catalyst concentration and reaction efficiency is often non-linear. Initial increases in catalyst loading typically result in proportional increases in reaction rates, but diminishing returns are observed at higher concentrations due to catalyst aggregation, substrate inhibition, or competing side reactions [31] [32]. For palladium-catalyzed reactions, optimal loadings typically range from 0.5-5 mol%, depending on the specific transformation and substrate reactivity.

The screening of catalyst systems has identified several key factors that influence performance. The electronic properties of ligands play a crucial role in determining catalyst activity and selectivity, with electron-rich ligands generally promoting faster reductive elimination in cross-coupling reactions [31] [32]. Steric factors are equally important, with bulky ligands often providing enhanced selectivity by preventing undesired binding modes or side reactions.

Base optimization represents another critical aspect of reaction development. The pKa of the base must be carefully matched to the acidity of the substrate to ensure efficient deprotonation without causing decomposition or side reactions [31] [33]. For β-keto ester synthesis, bases with pKa values in the range of 10-15 have proven optimal, providing sufficient basicity for enolate formation while maintaining good functional group tolerance.

Temperature optimization studies have revealed complex relationships between reaction temperature and product formation. While higher temperatures generally increase reaction rates, they may also promote side reactions or catalyst decomposition [31] . The optimal temperature represents a balance between reaction rate and selectivity, with many transformations showing optimal performance in the range of 60-100°C.

Fluorinated solvents have emerged as particularly useful media for reactions involving fluorinated substrates. These solvents can provide enhanced solubility for fluorinated compounds and may participate in favorable secondary interactions that stabilize transition states or intermediates [34]. Hexafluoroisopropanol and trifluoroethanol have shown particular promise in this regard, offering unique solvation properties that can dramatically improve reaction outcomes.

The development of mixed solvent systems has provided additional opportunities for optimization. Binary solvent mixtures can offer complementary properties, such as combining the solvating ability of polar solvents with the stability provided by nonpolar solvents [34]. The ratio of solvents can be fine-tuned to achieve optimal performance for specific transformations.

Computational approaches to solvent selection have become increasingly sophisticated, allowing for the prediction of solvent effects based on molecular descriptors and thermodynamic parameters. These methods can significantly accelerate the optimization process by reducing the number of experimental trials required to identify optimal conditions [27] [28]. Machine learning approaches are also being developed to predict optimal reaction conditions based on substrate structure and desired transformation.

The impact of solvent effects on catalyst stability and longevity has become an important consideration in process development. Certain solvents may accelerate catalyst decomposition through coordination to metal centers or participation in side reactions [30] [32]. Understanding these effects is crucial for developing robust catalytic systems that maintain activity over extended reaction times.

Green chemistry principles have driven the development of more sustainable solvent systems for organic synthesis. The use of renewable solvents, such as ethanol and water, has been extensively investigated as alternatives to traditional organic solvents [30] [35]. While these systems may require modified reaction conditions or catalyst systems, they offer significant environmental and economic advantages.